REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH2:5][C:6]1[CH:15]=[CH:14][C:11]([O:12]C)=[C:8]([O:9]C)[CH:7]=1)[CH3:2].[BrH:16]>C(O)(=O)C>[BrH:16].[CH2:1]([NH:3][CH2:4][CH2:5][C:6]1[CH:15]=[CH:14][C:11]([OH:12])=[C:8]([OH:9])[CH:7]=1)[CH3:2] |f:3.4|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)NCCC1=CC(OC)=C(OC)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Br
|
Name
|
|
Quantity
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4 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)O
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Type
|
CUSTOM
|
Details
|
with stirring for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated at 120°-130° C.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from ether
|
Type
|
CUSTOM
|
Details
|
to obtain 1.2 g of crude crystals
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.C(C)NCCC1=CC(=C(C=C1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |